
5-Hydroxymethyl-octadecyl-furfurol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
The synthesis of HMF has been achieved through various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . For instance, an oxide-derived Ag (OD-Ag) electrode with high activity and up to 98.2% selectivity for the electrocatalytic hydrogenation (ECH) of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) has been reported .Molecular Structure Analysis
The molecular structure of HMF has been investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . The FTIR data support a reaction pathway in which humins form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack .Chemical Reactions Analysis
The electrocatalytic oxidation of HMF has been studied extensively . For instance, the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) and hydrogen (to water) has been considered as more efficient and productive alternatives to the oxygen evolution reaction (OER) .Physical And Chemical Properties Analysis
HMF has several physical and chemical properties. It has a molar mass of 126.111 g·mol −1, a density of 1.29 g/cm 3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C . It also has a refractive index of n20/D 1.562 (lit.) .Aplicaciones Científicas De Investigación
Biomass Conversion and Bio-based Chemistry
5-Hydroxymethylfurfural (HMF), closely related to 5-Hydroxymethyl-octadecyl-furfurol, is pivotal in biomass conversion and bio-based chemistry. It serves as an intermediate in various chemical processes, including catalysis, synthetic organic chemistry, materials sciences, and chemical engineering. The optimization of access to industrially relevant targets and explorative studies on new reactions and architectures are vital areas of research in this domain (Shen, Andrioletti, & Queneau, 2020).
Aerobic Oxidation to Produce Furandicarboxylic Acid
Research shows that 5-hydroxymethylfurfural can be efficiently converted into 2,5-furandicarboxylic acid, a compound of significant interest, using gold nanoparticle catalysts. This process occurs under mild conditions and demonstrates high selectivity and yield, making it a promising method for converting biomass into valuable chemicals (Casanova, Iborra, & Corma, 2009).
Catalytic Reduction with Hydrogen
The catalytic reduction of furfural and HMF with hydrogen over heterogeneous catalysts is a straightforward method to convert these oxygen-rich compounds. This process can lead to the production of various chemicals, such as furfuryl alcohol and tetrahydrofurfuryl alcohol, offering a range of potential applications (Nakagawa, Tamura, & Tomishige, 2013).
Synthesis in Ionic Liquids
The synthesis of HMF in ionic liquids represents a significant advancement, as ionic liquids provide unique dissolving properties for crude biomass. This approach is crucial for producing chemicals from renewable resources, although further research is needed for large-scale and economically feasible processes (Ståhlberg, Fu, Woodley, & Riisager, 2011).
Conversion into High-Value Chemicals
The functionalized molecule of HMF offers great potential for producing a variety of valuable chemicals. Recent advances in catalytic conversion include aerobic oxidation, reductive amination, and catalytic reduction into different furan-based compounds, highlighting the versatility of HMF in chemical production (Xia, Xu, Hu, An, & Li, 2018).
Role in Biorefinery Industry
HMF is a bridge connecting biomass raw materials to the biorefinery industry. Its reductive transformations by hydroconversion are key routes toward a wide variety of chemicals and biofuels. The efficiency of these processes highly depends on the nature of metals, supports, and additives used in the catalysis, highlighting the importance of further research in this area (Chen, Wojcieszak, Dumeignil, Marceau, & Royer, 2018).
Gold-Catalyzed Aerobic Oxidation
Another notable application is the gold-catalyzed aerobic oxidation of HMF in water at ambient temperature. This method demonstrates the selectivity of the reaction towards specific acids and highlights the importance of reaction conditions such as base amount and oxygen pressure (Gorbanev, Klitgaard, Woodley, Christensen, & Riisager, 2009).
Mecanismo De Acción
Target of Action
5-Hydroxymethyl-octadecyl-furfurol, a derivative of 5-Hydroxymethylfurfural (HMF), primarily targets several transition metal oxides and hydroxides . These compounds act as active electrocatalysts towards the oxidation of HMF , an important biomass-derived compound for downstream sustainable chemical and transport fuel production .
Mode of Action
The compound interacts with its targets through electrooxidation . The intrinsic electronic contributions of redox species such as Co, Ni, and Cu towards HMF electrooxidation activity have been investigated . For instance, Cu-phase PBAs exhibited the highest faradaic efficiency of 97.4%, followed by Co-phase (90.5%) and Ni-phase (82.6%) PBAs .
Biochemical Pathways
The biochemical pathways affected by 5-Hydroxymethyl-octadecyl-furfurol are primarily related to the oxidation of HMF . The compound plays a role in the conversion of HMF to 2,5-furandicarboxylic acid (FDCA), a crucial bio-based precursor of polyethylene furanoate (PEF) . This conversion process is influenced by the amount of nucleophilic OH* species expressed on the electrocatalyst’s surface .
Result of Action
The result of the action of 5-Hydroxymethyl-octadecyl-furfurol is the efficient conversion of HMF to FDCA . This conversion is crucial for the production of bio-based polymers like PEF, which are considered promising alternatives to petroleum-based polymers .
Action Environment
The action, efficacy, and stability of 5-Hydroxymethyl-octadecyl-furfurol are influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and the specific conditions under which the electrooxidation process occurs
Direcciones Futuras
Propiedades
IUPAC Name |
[5-(hydroxymethyl)furan-2-yl]methyl octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)27-21-23-19-18-22(20-25)28-23/h18-19,25H,2-17,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQIFSDXMQFTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=C(O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B2462419.png)
![3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2462421.png)

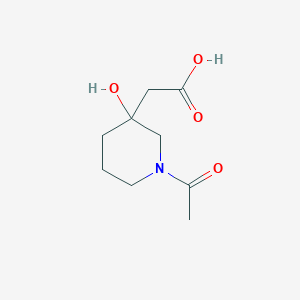
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2462426.png)
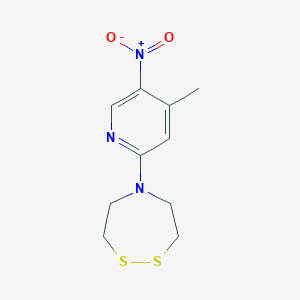
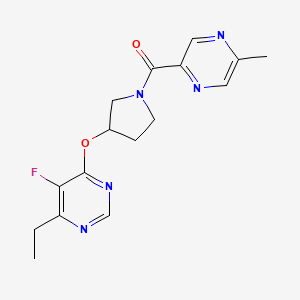
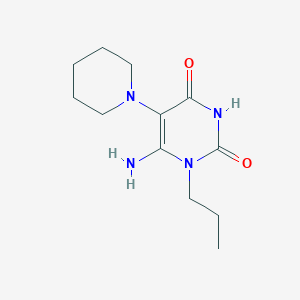
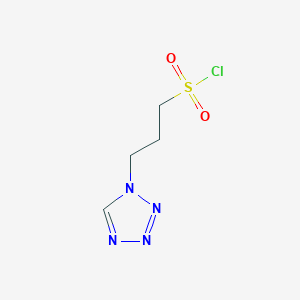
![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B2462433.png)
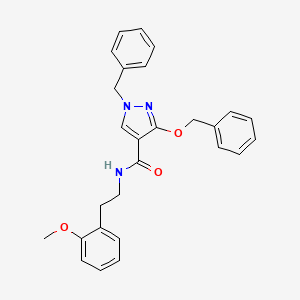
![1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2462435.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462437.png)
![4-Piperazin-1-yl-5H-pyrrolo[3,2-d]pyrimidine;dihydrochloride](/img/structure/B2462439.png)